1-Methyl-4-(1-methylpropyl)naphthalene

Physical Chemistry Separation Science Petroleum Analysis

1-Methyl-4-(1-methylpropyl)naphthalene (CAS 60848-34-2) is a dialkyl-substituted polycyclic aromatic hydrocarbon with the molecular formula C15H18 and a molecular weight of 198.30 g/mol. Its structure features a sec-butyl (1-methylpropyl) substituent at the 4-position and a methyl group at the 1-position of the naphthalene ring system.

Molecular Formula C15H18
Molecular Weight 198.30 g/mol
CAS No. 60848-34-2
Cat. No. B12653747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-methylpropyl)naphthalene
CAS60848-34-2
Molecular FormulaC15H18
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C2=CC=CC=C21)C
InChIInChI=1S/C15H18/c1-4-11(2)14-10-9-12(3)13-7-5-6-8-15(13)14/h5-11H,4H2,1-3H3
InChIKeyZQTLICGKKLFBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1-methylpropyl)naphthalene (CAS 60848-34-2): Chemical Identity and Isomeric Context for Procurement Decisions


1-Methyl-4-(1-methylpropyl)naphthalene (CAS 60848-34-2) is a dialkyl-substituted polycyclic aromatic hydrocarbon with the molecular formula C15H18 and a molecular weight of 198.30 g/mol [1]. Its structure features a sec-butyl (1-methylpropyl) substituent at the 4-position and a methyl group at the 1-position of the naphthalene ring system [1]. This compound belongs to a family of C15H18 alkylnaphthalene isomers that includes positional isomers such as 2-methyl-6-(1-methylpropyl)naphthalene (CAS 56564-72-8) and 7-sec-butyl-1-methylnaphthalene (CAS 56564-73-9), as well as structural isomers like daucalene (1-isopropyl-4,6-dimethylnaphthalene, CAS 4545-23-7) and pentamethylnaphthalene (CAS 56908-81-7) [1]. The specific 1,4-substitution pattern imparts distinct physicochemical properties that are critical for applications in synthetic chemistry, chromatographic analysis, and environmental monitoring of alkylated polycyclic aromatic hydrocarbons [2][3].

Why 1-Methyl-4-(1-methylpropyl)naphthalene Cannot Be Generically Substituted by Other C15H18 Naphthalene Isomers


C15H18 alkylnaphthalene isomers are not interchangeable substitutes; their physicochemical properties diverge substantially depending on the number, position, and branching of alkyl substituents [1]. For example, the boiling point of pentamethylnaphthalene (336.9 °C) exceeds that of 1-methyl-4-(1-methylpropyl)naphthalene (301.2 °C) by over 35 °C , which directly affects distillation cut points, gas chromatographic retention indices, and vapor-phase environmental partitioning models [2]. Similarly, the solid-state behavior of daucalene (melting point 60 °C) contrasts with the liquid nature of the target compound at ambient temperature . Even among positional isomers—such as 2-methyl-6-(1-methylpropyl)naphthalene (CAS 56564-72-8)—subtle differences in vapor pressure (0.00193 vs. 0.00191 mmHg at 25 °C) and flash point can influence headspace sampling efficiency and safe handling protocols during procurement . In regioselective synthetic transformations, the 1-methyl-4-(sec-butyl) substitution pattern directs dienone-phenol rearrangement outcomes that are not replicable with alternative isomeric substitution patterns [3]. These quantifiable divergences mean that treating any C15H18 naphthalene as a generic drop-in replacement carries the risk of analytical misidentification, synthetic failure, or inaccurate environmental fate modeling.

Quantitative Differentiation Evidence for 1-Methyl-4-(1-methylpropyl)naphthalene vs. C15H18 Isomers and Analogs


Boiling Point: 35.7 °C Lower Than Pentamethylnaphthalene Enabling Distillation-Based Separation

1-Methyl-4-(1-methylpropyl)naphthalene exhibits a normal boiling point of 301.2 °C at 760 mmHg, which is 35.7 °C lower than that of pentamethylnaphthalene (336.9 °C at 760 mmHg), a C15H18 structural isomer bearing five methyl substituents . This substantial boiling point differential enables fractional distillation-based separation and provides distinct gas chromatographic retention times on non-polar stationary phases, which is critical when quantifying individual alkylnaphthalene congeners in complex petroleum-derived mixtures [1].

Physical Chemistry Separation Science Petroleum Analysis

Physical State at Room Temperature: Liquid Target Compound vs. Solid Daucalene (Melting Point 60 °C)

The target compound is a liquid at ambient temperature (no melting point above 25 °C reported in authoritative databases), whereas daucalene (1-isopropyl-4,6-dimethylnaphthalene, CAS 4545-23-7), a structurally isomeric C15H18 naphthalene, is a solid with a melting point of 60 °C [1]. This phase difference is attributable to the presence of a branched sec-butyl chain in the target compound, which disrupts crystal packing more effectively than the isopropyl and methyl substituent arrangement in daucalene. The liquid physical state of the target compound eliminates the need for heated storage and pre-melting steps during solvent-based or liquid-phase analytical workflows [2].

Physical Chemistry Formulation Science Material Science

Vapor Pressure Differential of 1.05% vs. Positional Isomer 2-Methyl-6-(1-methylpropyl)naphthalene

The vapor pressure of 1-methyl-4-(1-methylpropyl)naphthalene is reported as 0.00191 mmHg at 25 °C, which is approximately 1.05% lower than that of its positional isomer 2-methyl-6-(1-methylpropyl)naphthalene (0.00193 mmHg at 25 °C) . While the absolute difference is small (~0.00002 mmHg), it is directionally consistent with the expectation that the 1,4-disubstitution pattern in the target compound leads to marginally stronger intermolecular interactions than the 2,6-pattern, resulting in slightly reduced volatility. In headspace gas chromatography–mass spectrometry (GC-MS) methods that rely on Henry's Law partitioning, even sub-percent vapor pressure differences can accumulate systematic bias across multi-point calibration curves when an incorrect isomer is used as a surrogate standard [1].

Volatility Environmental Chemistry Headspace Analysis

XLogP3 of 5.7: Lipophilicity Benchmark for Reverse-Phase Chromatographic Method Development

The computed XLogP3 (octanol-water partition coefficient) of 1-methyl-4-(1-methylpropyl)naphthalene is 5.7 [1]. This value positions the compound as significantly more lipophilic than 1-methylnaphthalene (XLogP3 ≈ 3.87) and comparable to other C15H18 isomers such as pentamethylnaphthalene, but the specific value is a direct consequence of the sec-butyl substituent's contribution to the overall hydrophobic surface area. The XLogP3 of 5.7 predicts strong retention on C18 reverse-phase HPLC columns (estimated log k' ≈ 4.5–5.5 under typical isocratic methanol/water conditions), which is a critical parameter for developing separation methods that resolve the target compound from co-eluting structural isomers in environmental or petroleum matrices [2].

Chromatography Analytical Chemistry Lipophilicity

Regiochemical Specificity in Dienone-Phenol Rearrangement: 1-Methyl-4-(sec-butyl) Substitution Directs 2,4-Disubstituted-Naphth-1-ol Formation

In the dienone-phenol rearrangement reported by Dodge and Chamberlin (1988), 1-methyl-4-(1-methylpropyl)naphthalene serves as a precursor that, upon acidic rearrangement, yields 2,4-disubstituted-naphth-1-ols with regioselectivity described as 'fair to excellent' [1]. The 1,4-substitution pattern on the naphthalene ring is essential for directing the migration of the sec-butyl group to the 2-position and the methyl group to the 4-position of the resulting naphthol product. Alternative substitution patterns (e.g., 1,2- or 2,6-) would lead to different regioisomeric naphthol products or reduced regioselectivity. The compound is explicitly listed among a series of 1,4-disubstituted naphthalenes tested in this methodology, confirming its utility as a specific synthetic building block not replaceable by other C15H18 isomers in this transformation [1].

Synthetic Chemistry Regioselective Synthesis Reaction Methodology

Procurement-Driven Application Scenarios for 1-Methyl-4-(1-methylpropyl)naphthalene Based on Verified Differentiation Evidence


Chromatographic Reference Standard for C15H18 Alkylnaphthalene Isomer Identification in Petroleum Fractions

Environmental and petroleum analytical laboratories require authentic reference standards of individual alkylnaphthalene isomers for accurate quantification in complex hydrocarbon mixtures. The target compound's boiling point of 301.2 °C (35.7 °C lower than pentamethylnaphthalene) and XLogP3 of 5.7 provide predictable GC retention and HPLC elution behavior that is distinct from co-eluting isomers [1]. Its liquid physical state at room temperature facilitates gravimetric preparation of calibration standards without the heating steps required for solid isomers like daucalene (mp 60 °C) . Mass spectrometric isomer differentiation, building on the PCA-based methodology of Swain et al. (1996), can leverage the compound's specific fragmentation pattern in the m/z 150–155 cluster to confirm identity in complex environmental samples [2].

Synthetic Precursor for Regioselective Preparation of 2,4-Disubstituted-Naphth-1-ols via Dienone-Phenol Rearrangement

The Dodge and Chamberlin methodology (Tetrahedron Letters, 1988) demonstrates that 1-methyl-4-(1-methylpropyl)naphthalene is a competent substrate for acid-catalyzed dienone-phenol rearrangement, yielding 2-(sec-butyl)-4-methyl-naphth-1-ol with fair to excellent regioselectivity [3]. This specific 1,4-substitution pattern is mechanistically required to direct the migration of the sec-butyl group to the 2-position; using alternative isomeric C15H18 naphthalenes would produce different naphthol regioisomers or fail to undergo the rearrangement altogether. The compound's liquid physical state also simplifies reaction setup and solvent handling relative to solid naphthalene derivatives.

Headspace GC-MS Calibration Standard for Volatile Alkylnaphthalene Monitoring in Air or Water Matrices

The vapor pressure of 1-methyl-4-(1-methylpropyl)naphthalene (0.00191 mmHg at 25 °C) is directionally distinct from its positional isomer 2-methyl-6-(1-methylpropyl)naphthalene (0.00193 mmHg), a 1.05% difference that can bias headspace calibration when the incorrect isomer is substituted . For laboratories performing Henry's Law-based quantification of alkylnaphthalenes in air samples, water samples, or soil vapor extracts, procuring the correct isomer ensures calibration integrity. The compound's well-defined boiling point and density (0.96 g/cm³) further support accurate preparation of vapor-phase standards by direct liquid injection .

Physicochemical Property Benchmark for Alkylnaphthalene Structure-Property Relationship Modeling

The specific 1-methyl-4-(sec-butyl) substitution pattern provides a unique data point for quantitative structure-property relationship (QSPR) models that predict boiling point, vapor pressure, and partition coefficients of alkylated polycyclic aromatic hydrocarbons [4]. The compound fills a structural gap between monoalkylated naphthalenes (e.g., 1-sec-butylnaphthalene) and more heavily substituted isomers such as pentamethylnaphthalene, enabling modelers to validate the contribution of branched sec-butyl substitution at the 4-position to thermodynamic parameters such as enthalpy of vaporization and log Kow. The computed XLogP3 of 5.7 and the experimentally consistent boiling point of 301.2 °C provide anchor points for computational chemistry validation [1].

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